6-Amino-5-(trifluoromethyl)pyridin-3-ol
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Overview
Description
6-Amino-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F3N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The trifluoromethyl group (CF3) attached to the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia under specific conditions . The reaction proceeds as follows: [ \text{C}_5\text{H}_3\text{ClF}_3\text{N} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{F}_3\text{N}_2\text{O} ]
Industrial Production Methods
Industrial production of 6-Amino-5-(trifluoromethyl)pyridin-3-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
6-Amino-5-(trifluoromethyl)pyridin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-3-pyridinamine: Similar structure but lacks the hydroxyl group.
5-(Trifluoromethyl)pyridin-3-ol: Similar structure but lacks the amino group.
3-(Trifluoromethyl)pyridin-2-ol: Similar structure but with different substitution pattern .
Uniqueness
6-Amino-5-(trifluoromethyl)pyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H5F3N2O |
---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
6-amino-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(12)2-11-5(4)10/h1-2,12H,(H2,10,11) |
InChI Key |
MJCXJZFYQQYCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)O |
Origin of Product |
United States |
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